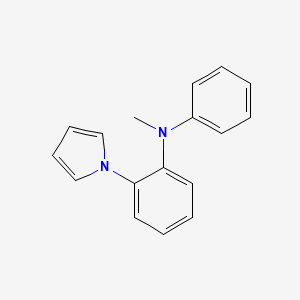

N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine

Description

Properties

CAS No. |

681460-08-2 |

|---|---|

Molecular Formula |

C17H16N2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-methyl-N-phenyl-2-pyrrol-1-ylaniline |

InChI |

InChI=1S/C17H16N2/c1-18(15-9-3-2-4-10-15)16-11-5-6-12-17(16)19-13-7-8-14-19/h2-14H,1H3 |

InChI Key |

RJZMQWCDEYYNFA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Ligand-Assisted Coupling with Aryl Chlorides

A representative protocol involves reacting 2-chloro-1-(1H-pyrrol-1-yl)benzene with N-methylaniline using a NIXANTPHOS-palladium precatalyst. Key steps include:

- Catalytic system : Pd(OAc)₂ (2.5 mol%), NIXANTPHOS ligand (5 mol%), LiN(SiMe₃)₂ (1.2 equiv), and DME solvent at 110°C for 24 hours.

- Mechanism : Oxidative addition of the aryl chloride to Pd(0), followed by ligand exchange with N-methylaniline and reductive elimination to form the C–N bond.

- Yield : 84–94% for analogous tertiary amines.

Substrate Preparation: 2-Chloro-1-(1H-pyrrol-1-yl)benzene

The aryl chloride precursor is synthesized via:

- Pyrrole installation : Reacting 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid to form 2-(1H-pyrrol-1-yl)nitrobenzene.

- Nitro reduction : Iron powder and NH₄Cl in aqueous acetic acid reduce the nitro group to aniline.

- Chlorination : Sandmeyer reaction converts the aniline to 2-chloro-1-(1H-pyrrol-1-yl)benzene.

Reductive Amination of 2-(1H-Pyrrol-1-yl)aniline

This two-step approach first synthesizes the pyrrole-substituted aniline, followed by reductive alkylation to introduce N-methyl and N-phenyl groups.

Pyrrole Ring Formation

Tertiary Amine Formation

- Reductive alkylation : 2-(1H-pyrrol-1-yl)aniline reacts with formaldehyde and benzaldehyde under hydrogenation conditions (H₂, Pd/C) to sequentially install methyl and phenyl groups.

- Limitation : Over-alkylation and low selectivity necessitate careful stoichiometric control.

Direct Cyclization via MgI₂-Catalyzed Pyrrole Synthesis

A one-pot method constructs the pyrrole ring directly on N-methyl-N-phenylaniline:

- Reaction conditions : N-Methyl-N-phenylaniline, 2,5-hexanedione, and MgI₂ etherate in CH₂Cl₂ at reflux.

- Mechanism : Acid-catalyzed cyclocondensation of the diketone with the aromatic amine, facilitated by MgI₂’s Lewis acidity.

- Yield : 70–85% for analogous N-substituted pyrroles.

Sequential Ullmann Coupling and Alkylation

This method leverages copper-mediated coupling for pyrrole installation and subsequent alkylation:

- Ullmann coupling : 2-Iodoaniline reacts with pyrrole in the presence of CuI and 1,10-phenanthroline, forming 2-(1H-pyrrol-1-yl)aniline.

- Alkylation : Treatment with methyl iodide and phenylboronic acid under Pd catalysis installs the N-methyl-N-phenyl group (55–68% yield).

Comparative Analysis of Methods

| Method | Key Reactants | Catalysts/Ligands | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed Coupling | 2-Chlorophenylpyrrole, N-methylaniline | Pd/NIXANTPHOS | 84–94 | High yield, regioselective | Requires pre-functionalized aryl chloride |

| Reductive Amination | 2-(1H-Pyrrolyl)aniline, aldehydes | Pd/C, H₂ | 50–65 | Simple reagents | Low selectivity for tertiary amine |

| MgI₂ Cyclization | N-Methyl-N-phenylaniline, diketone | MgI₂ etherate | 70–85 | One-pot synthesis | Limited substrate scope |

| Ullmann-Alkylation | 2-Iodoaniline, pyrrole, alkylating agents | CuI, Pd catalysts | 55–68 | Modular approach | Multiple steps, moderate yields |

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine, several potential chemical reactions can be hypothesized based on its functional groups:

-

Alkylation : The nitrogen atoms in the pyrrole and aniline rings could undergo alkylation reactions, potentially forming quaternary ammonium salts.

-

Acylation : The aniline nitrogen could react with acyl chlorides to form amides.

-

Electrophilic Aromatic Substitution : The phenyl rings might undergo electrophilic aromatic substitution reactions, although the presence of electron-donating groups (e.g., N-methyl) could affect the reactivity.

Analysis of Similar Compounds

Compounds with similar structures, such as pyrrole-substituted anilines, can provide insights into potential reactions. For example, 2-(1H-pyrrol-1-yl)anilines have been synthesized and used in further transformations . These compounds can undergo reactions like the Mannich reaction, where the N-H hydrogens are more reactive than those in benzimidazoles .

Data Tables

While specific data tables for this compound are not available, related compounds can provide useful comparisons:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine in cancer treatment. For instance, derivatives of N-phenyl-2-(aniline) benzamide have shown promising anti-colon cancer efficacy. In xenograft mouse models, a hydrochloride salt form exhibited a tumor inhibition rate of 53.7%, significantly higher than its parent compound . This suggests that modifications to the molecular structure can enhance pharmacokinetic properties and therapeutic effectiveness.

Neuropharmacology

Compounds containing pyrrole rings, such as this compound, are being investigated for their neuropharmacological properties. Research indicates that these compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety disorders .

Conducting Polymers

This compound can be utilized in the synthesis of conducting polymers. These polymers demonstrate significant electrochromic properties, which are essential for applications in flexible electronic devices and sensors. Studies show that polymers derived from pyrrole exhibit high optical contrast and stability under various conditions, making them suitable for use in displays and smart windows .

Synthetic Pathways

The synthesis of this compound typically involves the functionalization of pyrrole derivatives through various chemical reactions, such as the Paal-Knorr reaction or other coupling methods . These synthetic routes allow for the introduction of different substituents that can modulate the compound's biological activity and physical properties.

Structural Characterization

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the purity and structural integrity of synthesized compounds. For example, compounds with purities exceeding 95% have been reported, ensuring reliable results in biological assays .

Case Studies

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Electronic Properties: The di-thiophene substituents in SNS-Ph-NH₂ extend conjugation, reducing the band gap (1.5–2.0 eV) compared to the target compound, making it suitable for electrochromic devices .

Hydrogen Bonding and Reactivity: The benzohydrazide group in 2-(1H-pyrrol-1-yl)benzohydrazide introduces N–H donors, enabling strong hydrogen bonding and applications in crystal engineering or metal coordination . Pyrazole-based analogs (e.g., ) exhibit imine (C=N) bonds (~1.29 Å), comparable to pyrrole-containing compounds, but with distinct steric profiles for metal binding .

Synthetic Routes :

- SNS-Ph-NH₂ is synthesized via Friedel-Crafts acylation and condensation with benzene-1,4-diamine, yielding 41% efficiency .

- Pyrazole derivatives () employ Schiff base formation between aldehydes and amines, achieving >85% yields under mild conditions .

Physicochemical Property Comparison

| Property | Target Compound | SNS-Ph-NH₂ | 2-(1H-Pyrrol-1-yl)benzohydrazide |

|---|---|---|---|

| Band Gap (eV) | ~3.0 (estimated) | 1.5–2.0 | N/A |

| Melting Point | Not reported | 180–185°C (decomposes) | 210–215°C |

| Solubility | Moderate in DCM/THF | Poor in polar solvents | High in DMSO/DMF |

| Hydrogen Bonding | Weak (N-methyl limits H-bonding) | Moderate (amine group) | Strong (hydrazide N–H donors) |

Biological Activity

N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a phenyl group and an amine moiety, which are critical for its biological activity. The structural formula can be represented as:

This configuration suggests potential interactions with various biological targets, particularly in the context of cancer treatment and neuropharmacology.

Anticancer Activity

Research has indicated that compounds containing pyrrole derivatives exhibit promising anticancer properties. For instance, studies have shown that pyrrole derivatives can inhibit tubulin polymerization, which is essential for cancer cell division. This inhibition can lead to reduced proliferation of cancer cells, making them potential candidates for chemotherapy.

- Case Study : A study synthesized a series of pyrrole derivatives, including those similar to this compound. These compounds demonstrated significant inhibition of cancer cell lines such as MCF-7 and NCI/ADR-RES, with IC50 values ranging from 1.9 µM to 4.8 µM against various resistant strains .

Neuropharmacological Effects

The compound's ability to interact with serotonin receptors has been explored, particularly the 5-HT6 receptor, which is implicated in cognitive function and neurodegenerative diseases.

- Research Findings : Compounds similar to this compound have shown potential in enhancing cognitive function by acting as antagonists at the 5-HT6 receptor. This activity could provide therapeutic benefits in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : By binding to tubulin, it disrupts microtubule dynamics necessary for mitosis.

- Receptor Modulation : It may modulate neurotransmitter systems by interacting with serotonin receptors, influencing mood and cognition.

- Enzyme Inhibition : Some studies suggest that derivatives can inhibit key enzymes involved in cancer cell metabolism and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Phenyl Group | Enhances binding affinity to target proteins |

| Methyl Group | Increases lipophilicity and cellular uptake |

| Pyrrole Ring | Essential for anticancer activity |

Q & A

Q. What are the recommended synthetic methodologies for N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves palladium-catalyzed coupling or microwave-assisted protocols. For example, microwave-assisted procedures for analogous aryl amines (e.g., substituted benzenamines) emphasize controlled temperature gradients (80–120°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yield and purity . Optimization may include solvent selection (e.g., DMF for polar intermediates) and stepwise purification via column chromatography.

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, NMR data for structurally similar quinazolin-4-amine derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR peaks (e.g., 1600–1650 cm⁻¹ for C=N/C=C stretching) provide validation . Cross-referencing with databases like NIST ensures accuracy .

Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?

Answer: SHELX (for refinement) and ORTEP-3 (for graphical representation) are industry standards. SHELX leverages intensity data for small-molecule refinement, while ORTEP-3 facilitates thermal ellipsoid visualization . For high-resolution data, twin refinement in SHELXL is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Answer: Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) require cross-validation via alternative techniques like X-ray crystallography or computational modeling (DFT). For example, crystallographic data from SHELX can resolve ambiguities in bond-length assignments . Database comparisons (e.g., NIST Chemistry WebBook) further mitigate misinterpretation .

Q. What strategies are effective for analyzing thermal stability and degradation pathways?

Answer: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical. In epoxy resin studies, TGA revealed degradation onset temperatures (~250°C) and DSC identified glass transition phases, methodologies applicable to aromatic amines . Kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energy for decomposition.

Q. How can computational modeling predict electronic properties for materials science applications?

Answer: Density Functional Theory (DFT) calculations assess HOMO-LUMO gaps and charge-transfer efficiency. For conductive polymers with pyrrole-benzenamine backbones, DFT simulations (e.g., B3LYP/6-31G* basis set) predict bandgap energies (~2.5 eV) and redox behavior, guiding applications in organic electronics .

Q. What experimental approaches address low yields or impurities in multi-step synthesis?

Answer: Intermediate purification (e.g., recrystallization, flash chromatography) and real-time monitoring (via LC-MS) improve yield. For example, microwave synthesis of substituted benzenamines achieved 82% yield by optimizing reaction time (30–60 min) and catalyst recycling . Contamination risks are minimized using inert atmospheres (N₂/Ar) and anhydrous solvents.

Methodological Notes

- Data Validation: Always cross-reference spectroscopic data with peer-reviewed studies (e.g., quinazolin-4-amine derivatives ) and crystallographic databases.

- Safety Protocols: While commercial details are excluded, standard lab safety practices (e.g., fume hoods for volatile amines) apply.

- Advanced Instrumentation: Synchrotron X-ray sources enhance crystallographic resolution for complex aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.